S-Octyl chlorothioformate

Description

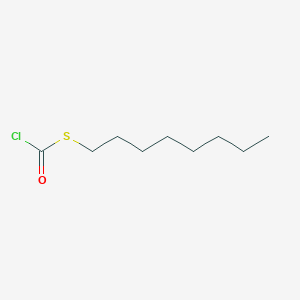

Structure

3D Structure

Properties

IUPAC Name |

S-octyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADUTVXTSYIBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930243 | |

| Record name | S-Octyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-96-8 | |

| Record name | S-Octyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Octyl chlorothioformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Octyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-octyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of S-Octyl chlorothioformate

An In-depth Technical Guide to S-Octyl Chlorothioformate

Abstract

This compound (CAS No. 13889-96-8) is a specialized organosulfur reagent characterized by its reactive chlorothioformate functional group. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and core reactivity. We delve into its pivotal role as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals, by enabling the precise introduction of thioester linkages. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe application in a laboratory setting.

Core Physicochemical Properties

This compound is a versatile reagent whose utility in synthetic chemistry is underpinned by its distinct physical and chemical characteristics. A clear understanding of these properties is essential for designing reaction conditions, optimizing processes, and ensuring safe handling.

The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13889-96-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇ClOS | [1][2][3][4] |

| Molecular Weight | 208.75 g/mol | [2][4] |

| Density | ~1.045 g/cm³ | [1][2][4] |

| Boiling Point | 258.0 °C at 760 mmHg | [1][2][4] |

| Flash Point | 109.8 °C | [1][2][4][5] |

| Refractive Index | ~1.479 | [1][4] |

| InChIKey | AADUTVXTSYIBNU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCCCCSC(=O)Cl | [2] |

Note: Some values, such as boiling point and density, are often predicted and may vary slightly based on the supplier and purity.

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial synthesis of this compound involves the reaction between 1-octanethiol (also known as octyl mercaptan) and phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[6]

Causality of Reagent Choice:

-

1-Octanethiol: This substrate provides the S-octyl group, a lipophilic eight-carbon chain that can be crucial for modulating the solubility and biological activity of target molecules in drug development.

-

Phosgene/Triphosgene: These reagents serve as the source of the carbonyl chloride group (-C(O)Cl). The high reactivity of the acyl chloride is essential for the subsequent derivatization reactions where the this compound is employed.

The general reaction scheme is a nucleophilic attack of the sulfur atom from the thiol onto the electrophilic carbon of phosgene, leading to the displacement of a chloride ion.

Caption: Synthesis of this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The chemical utility of this compound is dominated by the reactivity of its chlorothioformate group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and sulfur atoms. This makes it an excellent substrate for nucleophilic acyl substitution reactions.

Nucleophiles such as amines, alcohols, and thiols readily attack this electrophilic carbon, displacing the chloride ion, which is an excellent leaving group. This reaction efficiently forms stable thioester derivatives, such as thiocarbamates (from amines) and thionocarbonates (from alcohols). This reactivity is fundamental to its application as a building block in organic synthesis.

Application in Drug Development & Organic Synthesis

The ability to introduce an S-octyl thioester moiety is highly valuable in medicinal chemistry and drug discovery.

-

Intermediate Synthesis: It serves as a key intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals. The introduction of the S-octyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles of a drug candidate.

-

Bioisosteric Replacement: Thioesters are often used as bioisosteres for esters or amides. Replacing an oxygen atom with sulfur (as in a thioester) can subtly alter the electronic properties, conformation, and metabolic stability of a molecule. This can lead to improved potency, selectivity, or a more favorable drug metabolism and pharmacokinetics (DMPK) profile.

-

Prodrug Strategies: The thioester linkage can be designed to be stable under normal physiological conditions but cleaved by specific enzymes (e.g., esterases) at a target site, releasing the active form of a drug.

While direct examples in FDA-approved drugs are specific, the use of chloro-containing intermediates is a cornerstone of pharmaceutical development, with over 250 such drugs on the market.[7] Reagents like this compound provide a reliable pathway for constructing the complex scaffolds required for modern therapeutics.[7]

Experimental Protocol: Synthesis of an S-Octyl Thiocarbamate

This protocol details a representative synthesis using this compound to form an S-octyl thiocarbamate from a generic primary amine (e.g., benzylamine).

Objective: To synthesize S-octyl benzylcarbamothioate via nucleophilic acyl substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Workflow Diagram:

Caption: Experimental workflow for thiocarbamate synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq).

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive this compound. The inert atmosphere prevents unwanted side reactions with air. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add this compound (1.0 eq) dropwise via a syringe over 10-15 minutes.

-

Rationale: The reaction is exothermic. Cooling and slow addition control the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Rationale: Stirring ensures homogeneity. TLC is a crucial in-process control to determine when the starting materials have been consumed and the reaction is complete.

-

-

Work-up & Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine.

-

Rationale: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is essential before solvent removal to prevent potential hydrolysis of the product upon storage.

-

-

Purification and Validation: Purify the resulting crude oil or solid via flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

-

Rationale: This final step is the hallmark of a self-validating protocol. Purification removes any unreacted starting materials and byproducts. Spectroscopic analysis provides definitive proof of the molecular structure, confirming the success of the synthesis.

-

Safety and Handling

This compound is a reactive chemical intermediate that requires careful handling in a controlled laboratory environment.

-

Hazard Statements: It is often associated with hazards such as skin irritation, potential for serious eye damage, and respiratory irritation. Some safety data sheets for similar chloroformates indicate toxicity upon inhalation or skin contact and note that contact with water can liberate toxic gas.[8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and alcohols.[8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain purity.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. The material may be handled by a licensed chemical destruction facility.[9]

Conclusion

This compound is a potent and versatile reagent for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its well-defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable and efficient introduction of S-octyl thioester functionalities. By understanding its core properties, synthetic applications, and handling requirements, researchers can effectively leverage this compound to construct novel molecules with tailored biological and physical properties, thereby advancing innovation in chemical and pharmaceutical development.

References

-

LookChem. This compound. LookChem. Available at: [Link]

-

Chemical-Suppliers. This compound | CAS 13889-96-8. Chemical-Suppliers. Available at: [Link]

-

Fengchen Group. The Role of this compound in Modern Chemical Synthesis. Fengchen Group. Available at: [Link]

-

Chemsrc. This compound | CAS#:13889-96-8. Chemsrc.com. Available at: [Link]

-

Fengchen Group. Quality and Safety of this compound: What Buyers Need to Know. Fengchen Group. Available at: [Link]

-

PubChemLite. This compound (C9H17ClOS). PubChemLite. Available at: [Link]

-

G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS 13889-96-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 13889-96-8 [chemnet.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:13889-96-8 | Chemsrc [chemsrc.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Synthesis and preparation of S-Octyl chlorothioformate

An In-depth Technical Guide to the Synthesis and Preparation of S-Octyl Chlorothioformate

Abstract

This compound (CAS No. 13889-96-8) is a pivotal chemical intermediate, instrumental in the synthesis of novel pharmaceuticals, advanced agrochemicals, and specialty polymers. Its utility stems from the highly reactive chlorothioformate functional group, which serves as an efficient acylating agent for introducing thioester linkages. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and safety protocols. It is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reliable methodology.

Introduction and Physicochemical Profile

This compound, also known as S-octyl carbonochloridothioate, is an organosulfur compound whose value is defined by its reactivity.[1] The molecule features an eight-carbon alkyl chain attached to a sulfur atom, which is in turn bonded to a chloroformyl group. This structure allows for facile nucleophilic substitution at the carbonyl carbon, making it a versatile building block.

Before undertaking its synthesis, a thorough understanding of its physical and chemical properties is essential for process design and safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13889-96-8 | [1][2] |

| Molecular Formula | C₉H₁₇ClOS | [1][3] |

| Molecular Weight | 208.75 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from general properties |

| Density | 1.045 g/cm³ | [1] |

| Boiling Point | 258 °C at 760 mmHg | [1] |

| Flash Point | 109.8 °C | [4][5] |

| Canonical SMILES | CCCCCCCCSC(=O)Cl | [3][4] |

Core Synthesis Pathway: Phosgenation of 1-Octanethiol

The most direct and industrially relevant method for preparing this compound is the reaction of 1-octanethiol (also known as 1-mercaptooctane) with phosgene (COCl₂) or a phosgene equivalent.[6] Phosgene is a highly electrophilic and efficient reagent for this transformation.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the expulsion of a chloride ion and subsequent deprotonation to yield the final product and hydrogen chloride (HCl) as a byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Causality in Reagent and Condition Selection

-

Phosgene vs. Phosgene Equivalents: Phosgene is a highly toxic gas, making its handling extremely hazardous and subject to stringent regulations.[8][9] For laboratory-scale synthesis, solid and less volatile phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are strongly preferred.[6][7] Triphosgene is a stable crystalline solid that decomposes in situ to generate three equivalents of phosgene, offering a much safer handling profile.

-

Temperature Control: The reaction is exothermic.[8] Maintaining a low temperature (typically 0-10 °C) is critical to prevent side reactions, such as the formation of the corresponding thiocarbonate from the reaction of two thiol molecules with one phosgene molecule. Low temperatures also minimize the vapor pressure of volatile reactants and byproducts.

-

Solvent Choice: An inert, aprotic solvent such as dichloromethane (DCM) or toluene is used. These solvents do not react with the electrophilic reagents and effectively dissolve the starting materials.

-

Base/HCl Scavenger: The reaction generates HCl gas.[7] In many setups, this is allowed to evolve and is scrubbed. Alternatively, a non-nucleophilic base (e.g., pyridine or a tertiary amine) can be added to neutralize the HCl as it forms, driving the reaction to completion. However, this adds a purification step to remove the resulting ammonium salt.

Experimental Protocol: Synthesis via Triphosgene

This protocol describes a representative lab-scale synthesis using the safer phosgene equivalent, triphosgene.

WARNING: This procedure involves highly toxic and corrosive substances. It must be performed by trained personnel in a well-ventilated chemical fume hood with access to emergency safety equipment. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10]

Materials and Equipment

Table 2: Reagent and Equipment List

| Item | Specification | Purpose |

| 1-Octanethiol | ≥98% purity | Starting Nucleophile |

| Triphosgene | ≥98% purity | Phosgene Source |

| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |

| 3-Neck Round Bottom Flask | Appropriate volume | Reaction Vessel |

| Dropping Funnel | - | Controlled reagent addition |

| Magnetic Stirrer & Stir Bar | - | Homogeneous mixing |

| Condenser with Gas Outlet | - | Prevent solvent loss, vent HCl |

| Gas Scrubber | Filled with NaOH solution | Neutralize evolved HCl/phosgene |

| Ice Bath | - | Temperature Control |

| Rotary Evaporator | - | Solvent Removal |

Step-by-Step Procedure

-

Setup: Assemble the 3-neck flask with the magnetic stir bar, dropping funnel, and condenser. The condenser outlet should be connected via tubing to a gas scrubber. Ensure the entire apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation:

-

In the reaction flask, dissolve triphosgene (1.0 eq) in anhydrous DCM.

-

In the dropping funnel, prepare a solution of 1-octanethiol (2.9 eq) in anhydrous DCM. Rationale: A slight excess of thiol is often used in literature, but for this reaction, we target a near-stoichiometric ratio relative to the phosgene generated (3 eq. phosgene per 1 eq. triphosgene) to ensure complete conversion of the toxic phosgene.

-

-

Reaction Execution:

-

Cool the triphosgene solution to 0 °C using an ice bath.

-

Begin dropwise addition of the 1-octanethiol solution to the stirred triphosgene solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure completion.

-

-

Workup and Purification:

-

Once the reaction is complete (monitored by GC or TLC), carefully bubble dry nitrogen through the solution for 30-60 minutes to remove any residual HCl and unreacted phosgene into the scrubber.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically purified by vacuum distillation to yield pure this compound.

-

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical. Safety data indicates it can cause skin irritation, serious eye damage, and potential respiratory irritation. All handling must be performed in a well-ventilated area, and appropriate PPE is essential.[11]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and chemical-resistant gloves.[11]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[11][12]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[11][13]

-

Spills: In case of a spill, shut off all ignition sources. Ventilate the area and wear appropriate respiratory protection. Absorb the spill with inert material and dispose of it in accordance with local regulations.[10]

Characterization and Quality Control

Ensuring the purity of the final product is critical for its intended application. Reputable suppliers typically offer material with purity levels of 98-99%.[14]

Table 3: Analytical Specifications

| Analysis Method | Specification | Purpose |

| Gas Chromatography (GC) | Purity ≥ 98% | Quantifies purity and detects volatile impurities. |

| ¹H NMR | Conforms to structure | Confirms chemical structure and identity. |

| FT-IR | Characteristic C=O stretch (~1770 cm⁻¹) | Confirms presence of the chlorothioformate group. |

| Certificate of Analysis (CoA) | Batch-specific results | Provides official quality verification from the supplier. |

Modern analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are essential for confirming purity.[15] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to verify the chemical structure.

Conclusion

The synthesis of this compound via the phosgenation of 1-octanethiol is a well-established and efficient method. The use of triphosgene as a phosgene surrogate significantly enhances the safety of the procedure, making it accessible for standard laboratory settings. Strict adherence to temperature control, inert atmosphere conditions, and rigorous safety protocols are paramount to achieving a high yield of a pure product. The methodologies and insights provided in this guide offer a solid foundation for researchers and developers working with this versatile chemical intermediate.

References

-

Fengchen Group. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

Fengchen Group. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Castrol. (2019). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 13889-96-8. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:13889-96-8. Retrieved from [Link]

- Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols.

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

-

Central Intelligence Agency. (n.d.). Phosgene is the chemical compound with the formula COCl2. Retrieved from [Link]

-

Fengchen Group. (2026). Procuring this compound: A Guide for Industrial Buyers. Retrieved from [Link]

-

Pearson. (n.d.). Phosgene (COCl2) was used as a poison gas in World War I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acute Lung Injury after Phosgene Inhalation. Retrieved from [Link]

- Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.

Sources

- 1. This compound | 13889-96-8 [chemnet.com]

- 2. This compound | CAS 13889-96-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. PubChemLite - this compound (C9H17ClOS) [pubchemlite.lcsb.uni.lu]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:13889-96-8 | Chemsrc [chemsrc.com]

- 7. cia.gov [cia.gov]

- 8. Phosgene - Wikipedia [en.wikipedia.org]

- 9. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. buyat.ppg.com [buyat.ppg.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. msdspds.castrol.com [msdspds.castrol.com]

- 14. nbinno.com [nbinno.com]

- 15. agilent.com [agilent.com]

S-Octyl Chlorothioformate: A Practical Guide to Solubility in Organic Solvents

An In-depth Technical Guide for the Scientific Professional

Abstract

S-Octyl chlorothioformate (CAS 13889-96-8) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, valued for its reactive S-octyl carbonochloridothioate moiety. Despite its widespread application, a comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. This guide is designed for researchers, chemists, and drug development professionals to bridge this knowledge gap. We will provide a robust theoretical framework for predicting solubility behavior, a detailed experimental protocol for its determination using the industry-standard isothermal shake-flask method, and critical insights into the compound's reactivity with various solvent classes. This document serves as a practical, field-proven manual for generating reliable and reproducible solubility data, ensuring both scientific integrity and operational safety.

Theoretical Framework: Predicting Solubility Behavior

Understanding the molecular structure of this compound is paramount to predicting its solubility. The principle of "like dissolves like" governs solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

This compound possesses a dichotomous structure:

-

A long C8 alkyl chain (Octyl): This substantial hydrocarbon tail is nonpolar and lipophilic.

-

A chlorothioformate group (-S-C(=O)Cl): This functional group is polar and highly reactive.

The molecule's overall character is dominated by the long nonpolar chain, as evidenced by its high LogP value of approximately 4.6.[1][2] A high LogP value indicates a strong preference for nonpolar, lipophilic environments over aqueous, polar ones. Therefore, this compound is predicted to be highly soluble in nonpolar and weakly polar aprotic solvents, with decreasing solubility as solvent polarity increases.

Impact of Solvent Polarity

The following diagram illustrates the expected solubility trend based on solvent polarity.

Caption: Predicted solubility of this compound based on solvent polarity.

Critical Consideration: Reactivity with Protic Solvents

The chlorothioformate functional group is an acyl chloride derivative and is highly susceptible to nucleophilic attack. Protic solvents, such as alcohols (methanol, ethanol) and water, contain nucleophilic hydroxyl groups. These solvents will react with this compound, leading to its degradation.

Reaction: R'-OH + C8H17-S-C(=O)Cl → C8H17-S-C(=O)O-R' + HCl

This reactivity has two critical implications:

-

True solubility cannot be measured in protic solvents. The solute will be consumed in a chemical reaction, not simply dissolved.

-

Significant safety hazards arise. The reaction can be exothermic and produces corrosive hydrogen chloride (HCl) gas.

Therefore, for process chemistry, while polar aprotic solvents may be suitable, polar protic solvents should be avoided unless the intent is to perform a solvolysis reaction.

Physicochemical Data Summary

A compilation of known physical and chemical properties is essential for experimental design and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 13889-96-8 | [1][3] |

| Molecular Formula | C₉H₁₇ClOS | [3] |

| Molecular Weight | 208.75 g/mol | [3] |

| Density | ~1.045 g/cm³ | [1][3] |

| Boiling Point | 258 °C at 760 mmHg | [1][2] |

| Flash Point | 109.8 °C | [1][2] |

| LogP (Octanol/Water) | 4.60220 | [1][2] |

Experimental Protocol: Isothermal Shake-Flask Method

The absence of published data necessitates empirical determination. The isothermal shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and directness.[4] This protocol is adapted for the specific properties and hazards of this compound.

Principle

An excess of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The system is agitated for a sufficient period to ensure the solution becomes saturated and is in equilibrium with the undissolved solid. The saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved solute is determined gravimetrically.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Thermostatic orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Calibrated volumetric pipettes and syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or glass beakers

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile or neoprene).

Step-by-Step Methodology

-

Preparation of Solvent Vials: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into several glass vials. Prepare at least three replicates for each solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to be clearly visible. This ensures saturation is achieved.

-

Equilibration: Securely cap the vials. Place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

-

Sampling of Saturated Solution: Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter. The filtration step is critical to remove any suspended microparticles.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, labeled evaporation dish. Record the exact weight of the dish plus the solution.

-

Solvent Evaporation: Place the evaporation dishes in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken to avoid splattering or degradation of the solute.

-

Final Weighing: Once the solute is completely dry, weigh the evaporation dish again. The difference between this final weight and the initial weight of the dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g / 100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100

-

Workflow Diagram

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Data Reporting and Interpretation

Generated data should be recorded systematically to allow for easy comparison and interpretation.

Recommended Solvents for Initial Screening

| Class | Solvent | Rationale | Predicted Solubility |

| Nonpolar | n-Heptane | Represents aliphatic hydrocarbons. | Very High |

| Toluene | Represents aromatic hydrocarbons. | Very High | |

| Polar Aprotic | Dichloromethane (DCM) | Common chlorinated solvent. | High |

| Tetrahydrofuran (THF) | Common ether solvent. | High | |

| Acetone | Common ketone solvent. | Moderate | |

| Acetonitrile (ACN) | Highly polar aprotic solvent. | Low to Moderate | |

| Dimethyl Sulfoxide (DMSO) | Very high polarity aprotic solvent. | Low | |

| Polar Protic | Isopropanol | Reactivity Test Only | Reactive |

Template for Data Presentation

| Solvent | Temperature (°C) | Replicate 1 ( g/100 mL) | Replicate 2 ( g/100 mL) | Replicate 3 ( g/100 mL) | Mean Solubility ( g/100 mL) | Std. Dev. |

| n-Heptane | 25 | |||||

| Toluene | 25 | |||||

| Dichloromethane | 25 | |||||

| Tetrahydrofuran | 25 | |||||

| Acetone | 25 | |||||

| Acetonitrile | 25 | |||||

| DMSO | 25 |

Safety and Handling

This compound requires careful handling due to its hazardous properties.

-

Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

-

Handling: Always handle inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

Conclusion

While published solubility data for this compound is scarce, its solubility profile can be reliably predicted and experimentally determined. Its predominantly nonpolar character suggests high solubility in nonpolar and weakly polar aprotic solvents. Crucially, its reactivity with protic solvents precludes simple solubility measurements and presents a significant safety consideration. The detailed protocol provided in this guide offers a robust, self-validating system for researchers to generate the precise solubility data required for process optimization, reaction design, and formulation development, empowering them to proceed with confidence and safety.

References

- The Role of this compound in Modern Chemical Synthesis. (URL: )

- S-Octyl chlorothioform

- S-Octyl chlorothioform

- Quality and Safety of this compound: Wh

- 13889-96-8 this compound this compound - CAS D

- S-Octyl carbonochloridothioate SDS, 13889-96-8 Safety D

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])

Sources

S-Octyl Chlorothioformate: A Cornerstone Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between potent chemical reagents and their practical, high-impact applications in the field. S-Octyl chlorothioformate (CAS No. 13889-96-8) is one such intermediate that consistently proves its value. It is not merely a building block; it is a highly efficient and versatile tool for introducing the S-octyl thiocarbamoyl moiety, a functional group pivotal in the design of next-generation pharmaceuticals and agrochemicals. This guide moves beyond a simple recitation of properties to provide a deep, field-proven understanding of its core characteristics, reactivity, and strategic application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of predictable and scalable chemistry. The long octyl chain imparts significant lipophilicity, a characteristic that critically influences solubility, reaction kinetics, and the properties of the final product. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13889-96-8 | |

| Molecular Formula | C₉H₁₇ClOS | [1][2] |

| Molecular Weight | ~208.75 g/mol | [1][3] |

| Appearance | Not specified; typically a liquid | - |

| Density | ~1.045 g/cm³ | [2][3] |

| Boiling Point | 258°C at 760 mmHg | [1][2] |

| Flash Point | 109.8°C | [1][2] |

| Refractive Index | ~1.479 | [2][4] |

| Vapor Pressure | 0.0141 mmHg at 25°C | [1][2] |

| LogP | ~4.6 - 5.1 | [1] |

Note: Some properties are predicted values and should be confirmed with a Certificate of Analysis.

The Heart of Reactivity: The Electrophilic Carbonyl Center

The utility of this compound stems directly from the electronic nature of its chlorothioformate group. The carbonyl carbon is rendered highly electrophilic by the inductive effects of both the adjacent chlorine and sulfur atoms. This makes it an excellent target for a wide range of nucleophiles.[3][5] The reaction proceeds via a classic nucleophilic addition-elimination mechanism, which is a self-validating and highly reliable pathway.[5]

Mechanism Rationale:

-

Nucleophilic Attack: The process is initiated when a nucleophile (e.g., the lone pair on a nitrogen atom in an amine) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming an unstable, negatively charged tetrahedral intermediate.[5]

-

Elimination of Leaving Group: The intermediate rapidly collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group. This step drives the reaction to completion.

Synthesis and Quality Assurance

High purity of the intermediate is non-negotiable for reproducible downstream synthesis. Reputable suppliers typically guarantee purity of 98-99%, verified by analytical methods like Gas Chromatography (GC) or HPLC. The synthesis itself is generally achieved by reacting 1-octanethiol with phosgene or a safer equivalent like triphosgene.[6]

Protocol: Quality Control via Gas Chromatography (GC)

This protocol is a self-validating system to confirm the purity of the intermediate before its use in a critical synthesis step.

-

System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). A standard non-polar column (e.g., DB-1 or equivalent, 30m x 0.25mm x 0.25µm) is suitable.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity solvent like hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes.

-

-

Analysis: Inject 1 µL of the sample. The primary peak corresponding to this compound should be sharp and well-resolved. Purity is calculated based on the area-percent of the main peak relative to any impurity peaks. A Certificate of Analysis should always be requested from the supplier to cross-verify results.

Core Application: Synthesis of S-Alkyl Thiocarbamates

A primary application of this compound is in the synthesis of S-alkyl thiocarbamates, which are key structural motifs in many herbicides and pharmaceutical agents.[3][7][8] The reaction with a primary or secondary amine is robust, high-yielding, and predictable.

Protocol: Synthesis of a Representative S-Octyl Thiocarbamate

This protocol describes the reaction with a generic primary amine (R-NH₂) and is designed for high conversion and simplified purification.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the primary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.5 M concentration).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq).

-

Causality Explanation: A tertiary amine base is crucial. It stoichiometrically scavenges the HCl byproduct generated during the reaction without competing as a nucleophile, thus preventing unwanted side-product formation and maximizing yield.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality Explanation: The reaction is exothermic. Cooling controls the reaction rate, minimizes potential side reactions, and ensures stability of the reactants and product.

-

-

Reagent Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

-

Causality Explanation: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive intermediate, ensuring a clean reaction profile.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup and Purification:

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude S-octyl thiocarbamate.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

-

Safety and Handling: A Non-Negotiable Priority

This compound is a reactive and hazardous chemical that demands stringent safety protocols.

-

Hazard Identification: It is associated with skin irritation, serious eye damage, and potential respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to ensure proper ventilation.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[9]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal.[9]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its predictable reactivity and the strategic importance of the thiocarbamate products it can generate. Its long alkyl chain provides unique lipophilic characteristics that can be leveraged in drug and agrochemical design. By understanding its core physicochemical properties, embracing its well-defined reaction mechanism, and adhering to strict quality control and safety protocols, researchers can effectively utilize this reagent to accelerate the development of complex and high-value molecules.

References

- Quality and Safety of this compound: Wh

- S-Octyl chlorothioform

- This compound | CAS 13889-96-8 | Chemical-Suppliers. (URL: )

- 13889-96-8 this compound this compound - CAS D

- S-Octyl carbonochloridothioate SDS, 13889-96-8 Safety D

- The Role of this compound in Modern Chemical Synthesis. (URL: )

- 13889-96-8, S-Octyl carbonochloridothio

- S-Octyl chlorothioform

- Buy this compound from GIHI CHEMICALS CO.,LIMITED - Echemi. (URL: )

- Reactivity of octyl chloroformate with alcohols and amines - Benchchem. (URL: )

- An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent - Organic Chemistry Portal. (URL: )

- US6686494B1 - Synthesis of S-alkyl and S-aryl thiocarbamates, one-pot two-step general...

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 13889-96-8 [chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS#:13889-96-8 | Chemsrc [chemsrc.com]

- 7. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent [organic-chemistry.org]

- 8. US6686494B1 - Synthesis of S-alkyl and S-aryl thiocarbamates, one-pot two-step general synthesis - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

Spectroscopic data (NMR, IR, MS) for S-Octyl chlorothioformate

An In-Depth Technical Guide to the Spectroscopic Characterization of S-Octyl Chlorothioformate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 13889-96-8), a key intermediate in modern chemical synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies. Our approach emphasizes the causality behind spectroscopic behavior, enabling a deeper understanding of the molecule's structural and electronic properties.

Molecular Structure and Physicochemical Properties

This compound is an organosulfur compound featuring a reactive chlorothioformate functional group attached to an eight-carbon alkyl chain. This structure dictates its reactivity, primarily in nucleophilic substitution reactions, and forms the basis for interpreting its spectroscopic signatures.

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below, providing essential context for experimental design and safety considerations.[1][2]

| Property | Value | Source(s) |

| CAS Number | 13889-96-8 | [3][4] |

| Molecular Formula | C₉H₁₇ClOS | [3][5] |

| Molecular Weight | 208.75 g/mol | |

| Exact Mass | 208.06886 | [1][5] |

| Density | 1.045 g/cm³ | [1][2] |

| Boiling Point | 258.0 °C at 760 mmHg | [1][2] |

| Flash Point | 109.8 °C | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent option due to its ability to dissolve the nonpolar analyte and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be dominated by signals from the octyl chain. The electron-withdrawing effect of the chlorothioformate group will deshield the adjacent methylene protons (H-α), shifting them downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.9 - 3.1 | Triplet (t) | 2H | -S-CH₂ - | Directly attached to the sulfur atom, which is adjacent to the electron-withdrawing C(O)Cl group, causing significant deshielding. |

| ~1.6 - 1.7 | Quintet | 2H | -S-CH₂-CH₂ - | β-position to the sulfur; experiences a moderate downfield shift. |

| ~1.2 - 1.4 | Multiplet (m) | 10H | -(CH₂ )₅-CH₃ | Overlapping signals from the five central methylene groups of the alkyl chain, which are electronically similar. |

| ~0.8 - 0.9 | Triplet (t) | 3H | -CH₃ | Terminal methyl group, shielded and appearing in the typical aliphatic region. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

In the ¹³C NMR spectrum, the most notable feature will be the carbonyl carbon of the chlorothioformate group, which is expected to appear significantly downfield due to the combined electron-withdrawing effects of the oxygen and chlorine atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | -S-C (O)Cl | Carbonyl carbon in a thioacid chloride environment, highly deshielded. |

| ~35 - 40 | -S-CH₂ - | α-carbon, deshielded by the adjacent sulfur atom. |

| ~31 - 32 | -S-CH₂-CH₂ - | β-carbon. |

| ~28 - 30 | -(CH₂ )₅-CH₃ | Overlapping signals from the bulk of the alkyl chain carbons. |

| ~22 - 23 | -CH₂-CH₂ -CH₃ | Carbon adjacent to the terminal methyl group. |

| ~14 | -CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy serves to identify the key functional groups within the molecule. For a liquid sample like this compound, the data is best acquired using a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is anticipated to show strong, characteristic absorptions corresponding to the C=O, C-S, and C-Cl bonds, as well as the aliphatic C-H bonds.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2955-2965, 2850-2860 | Strong | C-H stretch | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the octyl chain. |

| 1770-1790 | Very Strong | C=O stretch | The carbonyl stretch in an acyl chloride is typically at a high frequency due to the strong inductive effect of the chlorine atom. The thioester linkage slightly modifies this. |

| 1450-1470 | Medium | C-H bend | Scissoring and bending vibrations of the methylene groups. |

| 1100-1250 | Medium | Amide III region | While not an amide, thioformate C-O and C-S stretches can appear in this region.[7] |

| 650-800 | Strong | C-S stretch | Characteristic stretching vibration for thioethers/thioesters. |

| 600-800 | Strong | C-Cl stretch | Stretching vibration for the carbon-chlorine single bond. |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecule is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of weaker bonds.

Predicted Key Fragments:

-

Molecular Ion (M⁺˙): The parent peak should be observed at m/z 208, with an isotopic peak (M+2) at m/z 210 with approximately one-third the intensity, characteristic of a molecule containing one chlorine atom.

-

Primary Fragmentation: The most likely fragmentation pathways involve the loss of the chlorine atom, the octyl chain, or cleavage adjacent to the sulfur atom.[8][9][10]

Diagram 2: Predicted EI-MS Fragmentation Pathway for this compound

Caption: Proposed fragmentation cascade under Electron Ionization (EI) conditions.

| m/z | Proposed Fragment | Rationale |

| 208/210 | [C₉H₁₇ClOS]⁺˙ | Molecular ion peak and its ³⁷Cl isotope peak. |

| 173 | [C₉H₁₇OS]⁺ | Loss of a chlorine radical (•Cl). |

| 145 | [C₈H₁₇S]⁺ | Loss of the carbonyl chloride radical (•COCl) via cleavage of the S-C(O) bond. |

| 113 | [C₈H₁⇂]⁺ | Octyl cation formed by cleavage of the C-S bond. This will further fragment. |

| 99/101 | [COSCl]⁺ | Cleavage of the S-C(alkyl) bond, loss of the octyl radical. |

| 57, 43, 29 | [C₄H₉]⁺, [C₃H₇]⁺, [C₂H₅]⁺ | Characteristic alkyl fragments from the breakdown of the octyl chain.[10] |

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Homogenization: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Data Acquisition (Neat Liquid Film)

-

Instrument Background: Ensure the IR spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place one drop of this compound onto the surface of a clean KBr or NaCl salt plate.

-

Film Formation: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane), then store them in a desiccator.

MS Data Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or hexane) via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectra, based on established chemical principles, provide a robust framework for confirming the identity and purity of this important synthetic intermediate. This guide illustrates not just the expected data but also the underlying rationale, equipping researchers with the expertise to confidently interpret their own experimental results.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Supporting Information for various chemical syntheses (illustrative of NMR data for similar structures). The Royal Society of Chemistry. [Link]

-

Milentijević, G., et al. Alkyl chlorothioformate synthesis by reaction of alkyl xanthates and Vilsmeier reagent. ResearchGate. [Link]

-

LookChem. This compound. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Supporting Information for Catalytic Hydrogenation. The Royal Society of Chemistry. [Link]

-

Chemical-Suppliers. This compound | CAS 13889-96-8. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (Reference spectra compilation). [Link]

-

ChemSrc. This compound | CAS#:13889-96-8. [Link]

-

Defense Technical Information Center (DTIC). Synthesis and Mass Spectral Analysis of HD Degradation Products. [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Burton, Mrs. (2018). MS fragmentation patterns. YouTube. [Link]

-

Chemical Communications (RSC Publishing). Radical reaction of S-phenyl chlorothioformate with alkyl iodides. [Link]

-

Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

-

InTechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of isothiocyanato alkyl sulfides from alkenes using KSCN and DMTSM. [Link]

-

ResearchGate. (PDF) Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:13889-96-8 | Chemsrc [chemsrc.com]

- 3. This compound | CAS 13889-96-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C9H17ClOS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to S-Octyl Chlorothioformate: Properties, Procurement, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-Octyl chlorothioformate (CAS No. 13889-96-8), a versatile organosulfur compound. As a key intermediate, its unique reactivity is leveraged in the synthesis of complex molecules within the pharmaceutical, agrochemical, and specialty chemical industries. This document serves as a technical resource, detailing its chemical properties, commercial availability, safe handling protocols, and its role in modern synthetic chemistry.

Compound Profile and Physicochemical Properties

This compound, also known as S-Octyl carbonochloridothioate, is characterized by a reactive chlorothioformate functional group attached to an eight-carbon alkyl chain. This structure makes it an effective reagent for introducing thioester linkages and for various acylation and alkylation reactions. Its physical and chemical characteristics are crucial for designing and optimizing synthetic processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13889-96-8 | [1][2] |

| Molecular Formula | C₉H₁₇ClOS | [1][2] |

| Molecular Weight | 208.75 g/mol (approx. 224.81 g/mol also cited) | [1] |

| Density | 1.045 g/cm³ | [3][4] |

| Boiling Point | 258.0 ± 9.0 °C at 760 mmHg | [1][3] |

| Flash Point | 109.8 °C | [3][4] |

| Refractive Index | 1.479 | [5] |

| XLogP3 | 4.6 - 5.1 | [1][3] |

| Canonical SMILES | CCCCCCCCSC(=O)Cl | [3][6] |

| InChIKey | AADUTVXTSYIBNU-UHFFFAOYSA-N | [1][6] |

Commercial Availability and Procurement

This compound has achieved commercial mass production and is readily available from various global suppliers, particularly from manufacturers in China.[3] When sourcing this intermediate, researchers and procurement managers should consider factors beyond unit price, including purity levels, available quantities, payment terms, and incoterms (e.g., FOB, CIF).

Key Procurement Considerations:

-

Purity: Suppliers typically offer purity levels of 95% and 99%.[7] For pharmaceutical and other high-spec applications, requesting a Certificate of Analysis (CoA) is essential to confirm the product meets required specifications.

-

Supplier Verification: Sourcing from established manufacturers with a track record ensures a consistent and high-purity supply. Several platforms list multiple suppliers, allowing for comparison.[4]

-

Regulatory and Safety Information: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS), which contains critical information on handling, storage, and potential hazards.[8]

Table 2: Selected Suppliers of this compound

| Supplier | Location | Noted For |

| GIHI CHEMICALS CO.,LIMITED | Hangzhou, China | Manufactory with 7 years of experience on ECHEMI.[1] |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | Manufacturer offering 95% and 99% purity.[2][7] |

| American Custom Chemicals Corporation | USA | Distributor listed on LookChem.[3] |

| PINPOOLS | B2B Platform | Lists numerous suppliers from Germany, USA, China, and more.[4] |

Core Reactivity and Synthetic Applications

The primary utility of this compound stems from the reactivity of its chlorothioformate group, which is an excellent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, making it a versatile building block.

Key Applications Include:

-

Pharmaceutical Synthesis: Used as an intermediate to build complex molecules with specific biological activities.

-

Agrochemicals: Employed in the preparation of certain types of pesticides and other crop protection agents.[5]

-

Specialty Materials: Serves as a precursor in the development of advanced polymers and other specialty materials.

Caption: General reaction pathway for this compound.

Handling, Safety, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is associated with potential hazards, and adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. In case of potential exposure above limits, a full-face respirator should be used.[8]

-

First-Aid Measures:

-

Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid contamination of water, foodstuffs, or feed.[8]

The GHS hazard classifications often include warnings for skin irritation, serious eye damage, and potential respiratory irritation.

Illustrative Synthetic Protocol: Thioester Synthesis

The following is a generalized protocol for the synthesis of an S-octyl thioester from an alcohol, illustrating a common application of this compound. This protocol is a template and must be adapted based on the specific substrate and laboratory conditions.

Objective: To synthesize an S-octyl thioester via acylation of an alcohol.

Materials:

-

This compound (1.0 eq)

-

Alcohol (R-OH) (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine) (1.2-1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Standard glassware for inert atmosphere reactions

Workflow:

Caption: Experimental workflow for thioester synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq) and the chosen anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base (e.g., pyridine, 1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution over 15-30 minutes. The slow addition maintains temperature control.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer two or three times with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure S-octyl thioester.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.

This self-validating protocol includes a monitoring step (TLC/LC-MS) to ensure the reaction proceeds to completion before workup, and a final purification and characterization step to validate the identity and purity of the desired product. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the alcohol nucleophile.

References

-

Unknown Author. (n.d.). The Role of this compound in Modern Chemical Synthesis. Synthesis Chemical. Retrieved from [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound | CAS 13889-96-8. Chemical-Suppliers. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PINPOOLS. (n.d.). This compound. Retrieved from [Link]

-

Unknown Author. (2026, January 6). Procuring this compound: A Guide for Industrial Buyers. Synthesis Chemical. Retrieved from [Link]

-

ChemSrc. (2025, August 25). This compound | CAS#:13889-96-8. Retrieved from [Link]

-

Unknown Author. (n.d.). Quality and Safety of this compound: What Buyers Need to Know. Synthesis Chemical. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H17ClOS). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS 13889-96-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. lookchem.com [lookchem.com]

- 4. pinpools.com [pinpools.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C9H17ClOS) [pubchemlite.lcsb.uni.lu]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: S-Octyl Chlorothioformate in Agrochemical Synthesis

Abstract

This technical guide provides a comprehensive overview of the application of S-Octyl chlorothioformate as a key intermediate in the synthesis of agrochemicals, with a primary focus on the thiocarbamate class of herbicides. We will delve into the chemical properties and reactivity of this compound, elucidate the reaction mechanisms underpinning its use, and provide detailed, field-proven protocols for the synthesis and analysis of a representative thiocarbamate herbicide. This document is intended for researchers, chemists, and process development scientists engaged in the discovery and production of novel crop protection agents.

Introduction: The Strategic Role of this compound in Herbicide Development

This compound (CAS No. 13889-96-8) is a versatile reagent in organic synthesis, primarily utilized as a precursor in the production of various agrochemicals.[1] Its molecular structure, featuring a reactive chlorothioformate group attached to an eight-carbon alkyl chain, makes it an ideal building block for introducing the S-octyl thiocarbamate moiety into larger molecules. This functional group is integral to the herbicidal activity of several commercially significant thiocarbamate herbicides.

Thiocarbamate herbicides are a well-established class of crop protection agents known for their efficacy in controlling a wide spectrum of grassy and broadleaf weeds. They function as selective, soil-applied herbicides that are absorbed by the roots and emerging shoots of germinating weeds. Their mode of action involves the inhibition of lipid biosynthesis, a critical process for plant growth and development. The octyl chain of the S-octyl thiocarbamate group contributes to the molecule's lipophilicity, which influences its soil mobility, plant uptake, and ultimately, its herbicidal efficacy.

This guide will provide a detailed exploration of the synthesis of thiocarbamate herbicides using this compound, offering both theoretical understanding and practical, step-by-step protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 13889-96-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₇ClOS | [1][4] |

| Molecular Weight | 208.75 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.045 g/cm³ | [2][3] |

| Boiling Point | 258 °C at 760 mmHg | [2][3] |

| Flash Point | 109.8 °C | [3][4] |

| Refractive Index | 1.479 | [2][4] |

| Solubility | Insoluble in water, soluble in organic solvents | |

| Vapor Pressure | 0.0141 mmHg at 25°C | [3] |

Core Synthesis Principle: Nucleophilic Acyl Substitution

The primary reaction mechanism governing the use of this compound in agrochemical synthesis is nucleophilic acyl substitution. The carbon atom of the chlorothioformate group is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and sulfur atoms. This makes it susceptible to attack by nucleophiles, such as primary or secondary amines.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-sulfur double bond and expelling the chloride ion as a leaving group. A proton is subsequently lost from the nitrogen atom, typically neutralized by a base present in the reaction mixture, to yield the stable S-octyl thiocarbamate product.

Caption: General mechanism of S-Octyl thiocarbamate formation.

Application Protocol: Synthesis of a Representative Thiocarbamate Herbicide

The following protocol details the synthesis of S-octyl N,N-dipropylthiocarbamate, a representative thiocarbamate herbicide structurally related to commercially used products like EPTC. This protocol is based on established methods for S-alkyl thiocarbamate synthesis.

Materials and Equipment

-

This compound (Purity ≥ 98%)

-

Di-n-propylamine (Purity ≥ 99%)

-

Triethylamine (Purity ≥ 99%, dried over KOH)

-

Toluene (Anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve di-n-propylamine (10.1 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of anhydrous toluene.

-

Addition of this compound: Cool the solution to 0-5 °C using an ice bath. Slowly add this compound (20.9 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation to yield pure S-octyl N,N-dipropylthiocarbamate.

Expected Yield and Product Characteristics

-

Expected Yield: 85-95%

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₅H₃₁NOS

-

Molecular Weight: 273.48 g/mol

Quality Control and Analytical Methods

Ensuring the purity of the synthesized thiocarbamate herbicide is critical for its efficacy and safety. The following analytical techniques are recommended for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of the synthesized product. It can be used to determine the purity of the final product and identify any byproducts or unreacted starting materials.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC)